
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
描述
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea is a useful research compound. Its molecular formula is C14H9ClF4N2O2 and its molecular weight is 348.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea, a compound with the chemical formula C14H9ClF4N2O2, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including case studies and relevant research findings.
Chemical Structure and Properties
The compound features a urea linkage that is substituted with both chloro and trifluoromethyl groups, which are known to enhance lipophilicity and biological activity. The presence of fluorine atoms is particularly significant as they can influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. For instance, in studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound showed promising results with IC50 values indicating effective growth inhibition.
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that require further elucidation.
The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, it has been shown to inhibit Aurora-A kinase, which is crucial for mitotic progression, thereby leading to cell cycle arrest in cancer cells .
Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers conducted an in vitro evaluation of the compound's effects on multiple cancer cell lines. The study revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by increased caspase activity.
Study 2: Comparative Analysis
A comparative analysis with standard chemotherapeutic agents demonstrated that this compound had lower IC50 values than some existing treatments, suggesting enhanced efficacy. For example, when compared to doxorubicin, it showed better performance against certain resistant cancer cell lines .
Toxicity and Safety Profile
While the antitumor activity is promising, understanding the toxicity profile is crucial for its potential therapeutic application. Preliminary studies indicate that the compound exhibits moderate toxicity; however, further investigations are necessary to fully assess its safety in vivo.
科学研究应用
Anticancer Activity
The compound is primarily studied for its anticancer properties, particularly as a potential inhibitor of the RAF/MEK/ERK signaling pathway, which is crucial in the proliferation of cancer cells. Research indicates that derivatives of this compound can exhibit potent activity against various cancer types, including renal cell carcinoma and hepatocellular carcinoma .
Drug Development
As a derivative of Sorafenib, a well-known kinase inhibitor used in cancer therapy, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea serves as a scaffold for the development of new drugs targeting similar pathways. Studies suggest that modifications to its structure can enhance its efficacy and reduce side effects associated with existing treatments .
Target Identification
Research has focused on identifying specific molecular targets for this compound. It has been shown to inhibit specific kinases involved in tumor growth and metastasis, making it a candidate for combination therapies with other anticancer agents .
In Vivo Studies
Animal model studies have demonstrated the compound's ability to reduce tumor size and improve survival rates when used in conjunction with other therapeutic agents . These findings underscore its potential for integration into existing treatment regimens.
Case Studies
Structural Optimization
Future research is likely to focus on optimizing the chemical structure of this compound to enhance its pharmacokinetic properties and minimize toxicity. This includes exploring different substituents on the phenyl rings to improve selectivity towards cancer cells while sparing normal tissues.
Clinical Trials
The transition from preclinical findings to clinical trials will be crucial for establishing the therapeutic potential of this compound in humans. Ongoing studies aim to assess its safety profile and efficacy in larger patient populations.
常见问题
Q. Basic: What are the standard synthetic protocols for preparing this urea derivative, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via nucleophilic substitution between phenyl carbamate derivatives and aminophenol derivatives. A representative protocol involves dissolving phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.2 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 mmol) in acetonitrile, followed by dropwise addition of 4-aminophenol (1.0 mmol). The mixture is refluxed at 65°C for 1 hour, yielding the target compound after filtration and washing . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Stoichiometry : A 1.2:1 molar ratio of carbamate to amine minimizes side reactions.
- Catalysis : DABCO improves urea linkage formation by deprotonating intermediates.
- Temperature control : Reflux at 65°C balances reactivity and decomposition risks.
Q. Advanced: How do structural modifications at the urea linkage influence its dual inhibitory activity against receptor tyrosine kinases (RTKs) and microtubule polymerization?
The urea moiety’s planarity and hydrogen-bonding capacity enable simultaneous interaction with RTKs (e.g., VEGFR2, FLT3) and tubulin. Key modifications include:
- Electron-withdrawing groups : The 4-chloro-3-(trifluoromethyl)phenyl group enhances RTK binding by increasing electrophilicity at ATP-binding pockets.
- Hydroxyphenyl substituents : The 2-fluoro-4-hydroxyphenyl group stabilizes tubulin interactions via hydrophobic stacking and hydrogen bonding with β-tubulin’s T7 loop.
- Comparative SAR : Analogues lacking the hydroxyl group (e.g., 4-methoxyphenyl derivatives) show reduced tubulin affinity, confirming the hydroxyl’s role in polar interactions .
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- 1H/13C NMR : Urea NH protons appear at δ 9.5–11.5 ppm (DMSO-d6). Aromatic protons resolve split patterns confirming substitution .
- IR spectroscopy : Urea carbonyl stretches (~1650 cm⁻¹) validate the linkage .
- HPLC : C18 columns with acetonitrile/water gradients (λ = 254 nm) assess purity (>95%) .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular ions within 3 ppm accuracy (e.g., m/z 458.49 for C22H17ClF3N4O2) .
Q. Advanced: What computational strategies predict binding modes to FLT3 and VEGFR2, and how can these guide analog design?
- Molecular docking : Use Glide XP mode with FLT3 (PDB: 1RJB) and VEGFR2 (PDB: 3VHE) crystal structures. The urea carbonyl forms hydrogen bonds with hinge-region Cys residues, while the chloro-trifluoromethylphenyl group occupies hydrophobic pockets .
- Free energy perturbation (FEP) : Prioritizes analogs with improved binding ΔG (e.g., pyridinyl substitutions reduce steric clashes).
- MD simulations : ≥100-ns trajectories validate pose stability. Models correlate with kinase assay IC50 values (R² > 0.85) .
Q. Basic: How should researchers design in vitro assays to evaluate antiproliferative effects in breast cancer models?
- Cell viability : MTT or resazurin assays with MCF-7 cells (72-hour exposure, 1–100 μM range). Normalize to vehicle controls and calculate IC50 via nonlinear regression (GraphPad Prism) .
- Apoptosis : Annexin V/PI flow cytometry after 48-hour treatment.
- Quality control : Use mycoplasma-free cells with passage numbers <25. Include triplicate technical and ≥3 biological replicates.
Q. Advanced: What mechanistic approaches elucidate TNF-α induction and apoptosis in hematological malignancies?
- Cytokine profiling : THP-1 cells treated at IC90 (24 hours) analyzed via cytokine arrays. Confirm TNF-α upregulation with ELISA .
- siRNA knockdown : TNFR1 silencing followed by caspase-3/7 activation assays (luminescence) determines apoptotic dependency.
- Chromatin immunoprecipitation (ChIP) : Assess NF-κB p65 binding to TNF promoter regions.
- In vivo validation : Xenograft models with TNF-α neutralizing antibodies .
Q. Basic: What solubility and formulation considerations are critical for in vivo pharmacokinetic studies?
- Solubility : Shake-flask assays in PBS (pH 7.4 and 6.5) with HPLC quantification.
- Formulation : For IV administration, use 10% DMSO + 30% PEG-400 in saline. For oral studies, micronize (<5 μm) with 0.5% methylcellulose .
- Plasma protein binding : Assess via ultrafiltration (target %PPB < 95%).
Q. Advanced: How can structure-toxicity relationship (STR) studies mitigate hepatotoxicity risks?
- High-content screening (HCS) : HepG2 cells analyzed for mitochondrial membrane potential (JC-1 dye) and ROS (DCFH-DA) .
- Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., quinones). Introduce para-hydroxyl groups to enhance glucuronidation and reduce hepatic accumulation .
- Toxicogenomics : RNA-seq of treated hepatocytes identifies detoxification targets (e.g., CYP3A4 induction) .
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-fluoro-4-hydroxyphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O2/c15-10-3-1-7(5-9(10)14(17,18)19)20-13(23)21-12-4-2-8(22)6-11(12)16/h1-6,22H,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYHPPDKOFJEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)O)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。